molecular formula C14H16ClN3 B2864524 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline CAS No. 353257-72-4

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline

Cat. No.: B2864524
CAS No.: 353257-72-4
M. Wt: 261.75
InChI Key: VQJCHQNTOMYLCL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline ( 353257-72-4) is a high-purity chemical compound supplied for use as a heterocyclic building block in medicinal chemistry and drug discovery research. This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocycles known for their versatile biological activities and significant presence in pharmaceutical agents. The primary research application of this compound is as a key synthetic intermediate. Its molecular structure, featuring a reactive chlorine atom and a 4-methylpiperidin-1-yl group, makes it a valuable precursor for the synthesis of more complex molecules through nucleophilic substitution and metal-catalyzed cross-coupling reactions . Specifically, research has identified this quinoxaline core structure as a potent inhibitor of the enzyme 15-Prostaglandin Dehydrogenase (15-PGDH) . Inhibiting this enzyme elevates tissue levels of prostaglandin E2 (PGE2), a signaling molecule that promotes tissue repair and regeneration . This mechanism suggests significant research value in preclinical models for conditions such as ulcerative colitis, recovery from bone marrow transplantation, and other tissue injury contexts . The compound is provided with a typical purity of 98% or higher . It is offered in various quantities to support research at different scales, with availability from global stock . Please note: This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(4-methylpiperidin-1-yl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)14-13(15)16-11-4-2-3-5-12(11)17-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJCHQNTOMYLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Functionalized 1,2-Diketones

The Bezold-Guns reaction, involving the condensation of o-phenylenediamine with 1,2-diketones, is a classical route to quinoxalines. For 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, this method requires a pre-functionalized 1,2-diketone bearing chlorine and 4-methylpiperidinyl groups.

Procedure :

  • Synthesis of 2-Chloro-3-(4-methylpiperidin-1-yl)-1,2-diketone :
    • React 4-methylpiperidine with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-1-(4-methylpiperidin-1-yl)ethane-1,2-dione.
  • Cyclization with o-Phenylenediamine :
    • Heat the diketone (1.0 equiv) with o-phenylenediamine (1.1 equiv) in ethanol under reflux for 6–8 hours.
    • Yield: ~60–70% after recrystallization from ethanol.

Limitations :

  • The synthesis of the functionalized diketone is multistep and low-yielding.
  • Competing side reactions may occur due to the electron-withdrawing effects of chlorine.

Post-Functionalization of Pre-Formed Quinoxaline Cores

Halogenation of 3-(4-Methylpiperidin-1-yl)quinoxaline

A two-step approach involves introducing the 4-methylpiperidinyl group followed by chlorination.

Step 1: Synthesis of 3-(4-Methylpiperidin-1-yl)quinoxaline

  • React 2,3-dichloroquinoxaline (1.0 equiv) with 4-methylpiperidine (2.0 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.
  • Add potassium carbonate (3.0 equiv) to deprotonate the amine and facilitate SNAr.
  • Yield: ~55%.

Step 2: Chlorination at Position 2

  • Treat 3-(4-methylpiperidin-1-yl)quinoxaline with phosphorus oxychloride (POCl₃) at 80°C for 4 hours.
  • Quench with ice-water and extract with dichloromethane.
  • Yield: ~75%.

Mechanistic Insight :
The electron-donating 4-methylpiperidinyl group activates position 2 for electrophilic chlorination, favoring regioselectivity.

Direct Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline

Procedure :

  • Selective Substitution at Position 3 :
    • Heat 2,3-dichloroquinoxaline (1.0 equiv) with 4-methylpiperidine (3.0 equiv) in tetrahydrofuran (THF) at 80°C for 48 hours.
    • Use copper(I) iodide (10 mol%) as a catalyst to enhance reactivity.
    • Yield: ~65% after column chromatography.

Key Data :

Condition Catalyst Temperature (°C) Time (h) Yield (%)
THF, K₂CO₃ None 80 48 30
THF, CuI CuI 80 24 65
DMF, Cs₂CO₃ None 120 12 45

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

This method enables the direct introduction of the 4-methylpiperidinyl group at position 3 using palladium catalysis.

Procedure :

  • Combine 2-chloro-3-iodoquinoxaline (1.0 equiv), 4-methylpiperidine (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%) in toluene.
  • Heat at 100°C for 12 hours under nitrogen.
  • Yield: ~70%.

Advantages :

  • Superior regioselectivity and functional group tolerance.
  • Compatible with sensitive substituents.

Microwave-Assisted Synthesis

Procedure :

  • Mix 2,3-dichloroquinoxaline (1.0 equiv) and 4-methylpiperidine (3.0 equiv) in acetonitrile.
  • Irradiate at 150°C for 30 minutes using a microwave reactor.
  • Yield: ~80%.

Benefits :

  • Drastically reduces reaction time from 48 hours to 30 minutes.
  • Enhances yield due to efficient heat transfer.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Time Scalability
Bezold-Guns Condensation Custom 1,2-diketone 60–70 8 h Low
Post-Functionalization (SNAr) 2,3-Dichloroquinoxaline, CuI 65 24 h Moderate
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos 70 12 h High
Microwave-Assisted Microwave reactor 80 0.5 h High

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines, respectively.

Scientific Research Applications

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is investigated as a bioactive compound with potential antimicrobial and anticancer properties.

Scientific Research Applications

Chemistry

  • This compound serves as a building block in the synthesis of complex organic molecules.
  • It can undergo oxidation, reduction, and substitution reactions to form various quinoxaline derivatives. Oxidation leads to quinoxaline derivatives with additional oxygen-containing functional groups, while reduction results in reduced quinoxaline derivatives. Substitution allows for the creation of new quinoxaline derivatives with different substituents replacing the chlorine atom.

Biology

  • This compound is investigated for its potential as a bioactive agent, particularly for its antimicrobial and anticancer properties. Quinoxaline derivatives, in general, have demonstrated effectiveness against bacterial and fungal infections, including pathogens like E. cloacae and C. albicans . Some quinoxaline derivatives exhibit bactericidal and fungicidal activities . One study showed that a related compound, 2-Chloro-3-hydrazinylquinoxaline, can effectively eliminate Candida infection in mice .

Medicine

  • This compound is explored for potential therapeutic applications as a drug candidate for various diseases.
  • Quinoxaline derivatives are of growing interest for antiviral treatments . For instance, some quinoxalines have shown activity against coxsackievirus B5 (CBV5) by targeting the early events of attachment, entry, or uncoating . Certain quinoxaline derivatives have also demonstrated potential as antipsychotic drugs .

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets and pathways, such as binding to enzymes or receptors to modulate their activity, which can lead to biological effects. For example, it may inhibit enzymes involved in cell proliferation, exhibiting anticancer properties.

Case Studies and Research Findings

  • Anticancer Activity: A study utilizing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold demonstrated that compound 4 reduced A375 cell viability to 6% at 10 µM, highlighting the interest in this novel subfamily for SAR studies .
  • Antiviral Activity: In one study, a thiourea derivative of quinoxaline reduced the number of plaques by 25% at 20 µg/mL against Herpes simplex virus . Other quinoxalines have displayed activity against coxsackievirus B5 (CBV5), with some inhibiting the virus by targeting early events of attachment .
  • Antimicrobial Activity: Quinoxaline derivatives have shown effectiveness against bacterial and fungal infections . One study demonstrated that 2-Chloro-3-hydrazinylquinoxaline could effectively eliminate Candida infection in mice .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 3

Quinoxaline derivatives with varying substituents at position 3 exhibit distinct biological and physicochemical properties:

Compound Position 3 Substituent Key Properties/Activities References
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline 4-Methylpiperidinyl Antiproliferative activity (neuroblastoma models); enhanced lipophilicity
2-Chloro-3-piperazin-1-yl-quinoxaline Piperazinyl Immunomodulatory activity; higher polarity due to additional nitrogen
2-Chloro-3-(trifluoromethyl)quinoxaline Trifluoromethyl Electron-withdrawing effect; potential HDAC inhibition
2-Chloro-3-(hydrazinyl-benzylidene)quinoxaline Hydrazinyl-benzylidene Structural flexibility for Schiff base formation
2-Methoxy-3-(piperazin-1-yl)quinoxaline Piperazinyl with methoxy Antipsychotic activity (atypical agents)
  • Piperidine vs. Piperazine-containing analogues, such as 2-chloro-3-piperazin-1-yl-quinoxaline, show stronger hydrogen-bonding capacity but may suffer from faster metabolic clearance .
  • Electron-Withdrawing Groups: The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)quinoxaline increases electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites (e.g., histone deacetylases) .

Substituent Effects at Position 2

The chlorine atom at position 2 is critical for reactivity and bioactivity:

  • Nucleophilic Substitution: Chlorine facilitates synthetic modifications, such as coupling with amines or thiols, to generate diverse derivatives . For example, 2-chloro-3-methylquinoxaline derivatives with ether linkages at position 2 exhibit broad-spectrum antimicrobial activity .
  • Antiproliferative Activity: Chlorine-containing quinoxalines demonstrate potent cytotoxicity against neuroblastoma cell lines (e.g., SK-N-SH, IMR-32), with IC₅₀ values often <10 μM .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP* Water Solubility (mg/mL)
This compound 262.7 2.8 0.12
2-Chloro-3-piperazin-1-yl-quinoxaline 248.7 1.5 1.45
2-Chloro-3-(trifluoromethyl)quinoxaline 244.6 3.2 0.08

*Calculated using PubChem data .

Biological Activity

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline (CAS No. 353257-72-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. Its specific structure allows it to interact with various biological targets, influencing several biochemical pathways.

Target of Action

This compound has been studied primarily for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to altered cell proliferation and apoptosis in cancer cells.

Mode of Action

The compound likely acts as an allosteric inhibitor, enhancing or inhibiting the activity of enzymes involved in critical cellular processes. For instance, similar compounds have shown the ability to modulate glucokinase activity, impacting glucose metabolism pathways.

Biochemical Pathways

Inhibition of CDK2 by this compound can lead to significant changes in the G1 to S phase transition of the cell cycle. This disruption is crucial in cancer therapy as it can induce programmed cell death (apoptosis) in rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cell lines. The following table summarizes some of the key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Reference
HCT-1160.16
MDA-MB-2310.28
A5490.48
SK-HEP10.28

These results suggest that the compound is particularly effective against colorectal and breast cancer cell lines.

Antifungal Activity

Studies have also evaluated the antifungal properties of quinoxaline derivatives, including this compound. Although specific data on this compound is limited, related quinoxaline compounds have demonstrated efficacy against Candida species and Aspergillus strains .

Case Studies

Case Study 1: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of various quinoxaline derivatives, including this compound, researchers found significant inhibition of cell proliferation in cancerous cell lines. The study utilized MTT assays to determine IC50 values across different concentrations, confirming its potential as an anticancer agent .

Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

Q & A

Q. What synergistic effects are observed with co-administered therapeutic agents?

  • Methodological Answer :
  • Combination therapy : Screen with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy analysis.
  • Mechanistic insight : Use transcriptomics to identify pathways enhanced by the quinoxaline derivative (e.g., ROS-mediated apoptosis) .

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